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Compound of Interest

Compound Name: 5-Methyl-4-phenyl-2-thiazolamine

Cat. No.: B147608 Get Quote

A comprehensive analysis of molecular docking studies on 5-Methyl-4-phenyl-2-thiazolamine
analogs and related thiazole derivatives reveals their potential as targeted therapeutic agents

against various biological targets, including cancer and inflammatory-related proteins. This

guide compares the binding affinities of these compounds from several key studies and

outlines the experimental methodologies employed.

Comparative Analysis of Binding Affinities
The binding efficacy of various thiazole derivatives has been evaluated against several key

protein targets. The data, presented below, showcases the docking scores and binding

energies, which indicate the strength of interaction between the ligand (thiazole analog) and

the protein. A more negative value typically signifies a stronger binding affinity.

Table 1: Docking Scores of Thiazole Analogs Against
Rho6 Protein
New thiazole derivatives have been synthesized and docked against the active site of the Rho6

protein to evaluate their potential as anti-hepatic cancer agents.[1]
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Compound
Substituent on
Phenyl Ring

Binding Energy
(kcal/mol)

Interacting
Residues

5a Unsubstituted -8.2 Arg96

5b
-Me (electron-

donating)
-9.2 Gln158, Arg108

5c
-Cl (electron-

withdrawing)
-9.0 Active site residues

5d
-NO2 (electron-

withdrawing)
-9.1 Active site residues

Data sourced from studies on new heterocycles linked thiazole conjugates.[1][2]

Table 2: Docking Scores of 4-Phenylthiazol-2-amine
Derivatives Against Estrogen Receptor-α (ER-α)
In a study targeting breast cancer, various 4-Phenylthiazol-2-amine derivatives were docked

against the ER-α protein. The results indicated that some compounds had better docking

scores than the standard drug, Tamoxifen.[3]

Compound ID Docking Score (kcal/mol)

3e -8.911

Other Analogs -6.658 to -8.911

Tamoxifen (Standard) -6.821

Table 3: Binding Energies of Phenylthiazole Acids
Against PPARγ
A series of phenylthiazole acids were evaluated as potential agonists for Peroxisome

proliferator-activated receptor gamma (PPARγ), a key target in glucose and lipid homeostasis.

[4]
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Compound ID Binding Affinity (EC50, μM)

4t 0.75 ± 0.20

Rosiglitazone (Standard) 0.83 ± 0.14

Experimental Protocols: Molecular Docking
The following protocol represents a generalized methodology compiled from the cited studies

for performing molecular docking on thiazole derivatives.

Software and Preparation of Target Protein
Software: Docking studies are commonly performed using software such as PyRx-virtual

screening software 0.8, AutoDock 4.2®, or Schrodinger suite.[1][3][5]

Protein Structure: The three-dimensional crystal structure of the target protein is obtained

from the RCSB Protein Data Bank (PDB).[6]

Protein Preparation: The protein is prepared for docking by removing water molecules, co-

crystallized ligands, and adding polar hydrogen atoms and Kollman charges. The prepared

protein structure is then saved in a PDBQT format for use with AutoDock.

Ligand Preparation
Ligand Structure: The 2D structures of the 5-Methyl-4-phenyl-2-thiazolamine analogs and

other derivatives are drawn using software like ChemBio3D Ultra 14.0.[6]

Energy Minimization: The structures are then converted to 3D and subjected to energy

minimization using a molecular mechanics force field (e.g., MMFF94). This process

optimizes the ligand's geometry to its lowest energy state.

Charge Assignment: Gasteiger partial charges are computed for the ligand atoms. The

prepared ligands are also saved in the PDBQT format.

Docking Simulation
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Grid Box Generation: A grid box is defined to encompass the active site of the target protein.

The dimensions and center of the grid are determined based on the co-crystallized ligand or

by identifying the binding pocket.

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is frequently employed for

docking simulations. This algorithm explores a wide range of possible conformations of the

ligand within the protein's active site.[1]

Analysis: The results are analyzed based on the binding energy (in kcal/mol) and the specific

interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the

amino acid residues of the protein. The conformation with the lowest binding energy is

typically considered the most favorable.

Visualization of Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking

study.
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Caption: Workflow for a comparative molecular docking study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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